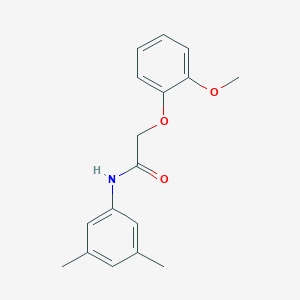![molecular formula C17H12F2N2OS B259077 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and has been used for decades as a pain reliever.
作用機序
Diflunisal works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX, Diflunisal reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Diflunisal has also been shown to reduce the levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, Diflunisal has been shown to have antioxidant properties, which may help to protect against oxidative damage.
実験室実験の利点と制限
Diflunisal has a number of advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the inflammatory response. Diflunisal is also relatively inexpensive and widely available, making it accessible to researchers. However, there are some limitations to using Diflunisal in lab experiments. It has been shown to have some toxic effects, particularly at high doses, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on Diflunisal. One area of interest is its potential use in treating Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the development of new derivatives of Diflunisal that may have improved efficacy and fewer side effects. Additionally, more research is needed to understand the biochemical and physiological effects of Diflunisal, particularly in the context of the inflammatory response.
合成法
Diflunisal is synthesized by reacting 2,4-difluorobenzenethiol with 4-methylbenzoyl chloride in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with thioamide to form Diflunisal. The synthesis method of Diflunisal is well-established and has been used for many years.
科学的研究の応用
Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating pain and inflammation associated with arthritis, menstrual cramps, and other conditions. Diflunisal has also been studied for its potential use in treating Alzheimer's disease. Recent studies have shown that Diflunisal can reduce the levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
特性
製品名 |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide |
|---|---|
分子式 |
C17H12F2N2OS |
分子量 |
330.4 g/mol |
IUPAC名 |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H12F2N2OS/c1-10-2-4-11(5-3-10)16(22)21-17-20-15(9-23-17)13-7-6-12(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
InChIキー |
DVLPNCHMIOSWCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)


![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

